Hydrophobicity Profile: Hept-6-en-1-ol LogP Value Demonstrates Optimal Intermediate Lipophilicity Between Hex-5-en-1-ol and Oct-7-en-1-ol
Hept-6-en-1-ol exhibits an XLogP3 value of 1.90 [1]. This represents a 36% increase in lipophilicity over the shorter-chain analog hex-5-en-1-ol (XLogP = 1.40) and a 24% decrease compared to the longer-chain oct-7-en-1-ol (LogP = 2.49) [2]. This intermediate hydrophobicity is a quantifiable differentiator for applications where solubility in both aqueous and organic phases is a critical design parameter.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.90 |
| Comparator Or Baseline | Hex-5-en-1-ol: XLogP = 1.40; Oct-7-en-1-ol: LogP = 2.49 |
| Quantified Difference | Hept-6-en-1-ol is 0.50 LogP units higher than hex-5-en-1-ol and 0.59 LogP units lower than oct-7-en-1-ol. |
| Conditions | Calculated lipophilicity values derived from standard XLogP3 (Hept-6-en-1-ol, Hex-5-en-1-ol) and ACD/LogP (Oct-7-en-1-ol) algorithms. |
Why This Matters
This precise LogP value positions Hept-6-en-1-ol as a balanced intermediate for applications where either high aqueous solubility (like hex-5-en-1-ol) or high membrane permeability (like oct-7-en-1-ol) is undesirable, influencing procurement for biphasic reactions or solvent systems.
- [1] Plantaedb.com. Hept-6-en-1-ol. Compound data including XlogP. View Source
- [2] Plantaedb.com. Hex-5-en-1-ol. Compound data including XlogP. View Source
